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Compound of Interest

Compound Name: 6-Chlorohexyl prop-2-enoate

Cat. No.: B15124619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 6-Chlorohexyl prop-2-
enoate, a key intermediate in various organic syntheses. This document outlines the predicted

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the

compound, alongside detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Chlorohexyl prop-2-
enoate. This data has been generated using computational chemistry software and provides a

reference for the expected spectral characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-Chlorohexyl prop-2-enoate (Solvent: CDCl₃, Field

Strength: 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.40 dd 1H =CH₂ (trans to C=O)

6.12 dd 1H -CH=

5.82 dd 1H =CH₂ (cis to C=O)

4.15 t 2H -O-CH₂-

3.54 t 2H -CH₂-Cl

1.78 p 2H -CH₂-CH₂-Cl

1.68 p 2H -O-CH₂-CH₂-

1.45 m 4H -CH₂-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data for 6-Chlorohexyl prop-2-enoate (Solvent: CDCl₃, Field

Strength: 100 MHz)

Chemical Shift (ppm) Assignment

166.2 C=O

130.8 =CH₂

128.5 -CH=

64.5 -O-CH₂-

45.0 -CH₂-Cl

32.5 -CH₂-CH₂-Cl

28.6 -O-CH₂-CH₂-

26.5 -CH₂-CH₂-CH₂-Cl

25.4 -O-CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 6-Chlorohexyl prop-2-enoate

Wavenumber (cm⁻¹) Intensity Assignment

2940-2860 Medium C-H stretch (alkane)

1725 Strong C=O stretch (ester)

1635 Medium C=C stretch (alkene)

1405 Medium =C-H bend

1190 Strong C-O stretch (ester)

650 Medium C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 6-Chlorohexyl prop-2-enoate

m/z Relative Intensity (%) Assignment

190/192 30/10 [M]⁺ (with ³⁵Cl/³⁷Cl isotopes)

155 100 [M - Cl]⁺

99 40 [CH₂=CHCOOCH₂CH₂]⁺

55 80 [CH₂=CHCO]⁺

Experimental Protocols
The following protocols describe the synthesis and spectroscopic analysis of 6-Chlorohexyl
prop-2-enoate.

Synthesis of 6-Chlorohexyl prop-2-enoate
Materials:

6-Chlorohexan-1-ol
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Acryloyl chloride

Triethylamine

Dichloromethane (DCM), anhydrous

Sodium bicarbonate (NaHCO₃), saturated solution

Brine

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

To a solution of 6-chlorohexan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous

dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq)

dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 6-Chlorohexyl prop-2-enoate as a colorless oil.

Spectroscopic Analysis
NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

The sample is dissolved in deuterated chloroform (CDCl₃).
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy:

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

A thin film of the neat compound is placed on a salt plate (NaCl or KBr).

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

The sample is introduced via direct infusion or gas chromatography.

The mass-to-charge ratio (m/z) of the fragments is recorded.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 6-
Chlorohexyl prop-2-enoate.
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Caption: Workflow for the synthesis and spectroscopic analysis of 6-Chlorohexyl prop-2-
enoate.
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Caption: Logical flow for NMR-based structural elucidation.
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To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chlorohexyl Prop-2-enoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15124619#spectroscopic-analysis-of-6-chlorohexyl-
prop-2-enoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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